molecular formula C11H14O2 B1400126 3-Cyclobutylmethoxyphenol CAS No. 1351384-34-3

3-Cyclobutylmethoxyphenol

Cat. No.: B1400126
CAS No.: 1351384-34-3
M. Wt: 178.23 g/mol
InChI Key: CFGJUMLVLLCBGS-UHFFFAOYSA-N
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Description

3-Cyclobutylmethoxyphenol is an organic compound characterized by a phenolic hydroxyl group and a cyclic cyclobutylmethoxy moiety. This compound has gained attention due to its potential therapeutic and environmental applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylmethoxyphenol typically involves the reaction of cyclobutylmethanol with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of cyclobutylmethanol. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylmethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

3-Cyclobutylmethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure

Mechanism of Action

The mechanism of action of 3-Cyclobutylmethoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, making it an effective antioxidant. It can also interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its antioxidant properties are well-documented .

Comparison with Similar Compounds

    2-Methoxyphenol (Guaiacol): Similar in structure but with a methoxy group at the ortho position.

    4-Methoxyphenol: Similar in structure but with a methoxy group at the para position.

    3-Methoxyphenol: Similar in structure but with a methoxy group at the meta position.

Uniqueness: 3-Cyclobutylmethoxyphenol is unique due to the presence of the cyclobutylmethoxy moiety, which imparts different chemical and physical properties compared to its simpler methoxyphenol counterparts.

Properties

IUPAC Name

3-(cyclobutylmethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9,12H,1,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGJUMLVLLCBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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